(R)-N,N-Dimethyl-3-pyrrolidinecarboxamide hydrochloride, also known by its CAS number 1315592-39-2, is a chemical compound classified as a pyrrolidine carboxamide. It is characterized by a dimethylamino group and a carboxamide functional group attached to a pyrrolidine ring. This compound is primarily used in pharmaceutical research and development due to its potential biological activities.
This compound is sourced from various chemical suppliers and is often utilized in medicinal chemistry. It falls under the broader category of carboxamides, which are organic compounds containing the functional group -C(=O)N-. The specific structure of (R)-N,N-Dimethyl-3-pyrrolidinecarboxamide hydrochloride includes a chiral center, making it an enantiomer with distinct pharmacological properties compared to its counterpart, (S)-N,N-Dimethyl-3-pyrrolidinecarboxamide hydrochloride .
The synthesis of (R)-N,N-Dimethyl-3-pyrrolidinecarboxamide hydrochloride can be achieved through several methods:
The synthesis often requires specific conditions such as controlled temperature and pH, as well as the use of solvents like dichloromethane or dimethylformamide. Catalysts may also be employed to enhance reaction rates and selectivity.
The molecular formula of (R)-N,N-Dimethyl-3-pyrrolidinecarboxamide hydrochloride is C7H15ClN2O, with a molecular weight of 178.66 g/mol. The compound features a pyrrolidine ring with a carboxamide group at the 3-position and two methyl groups attached to the nitrogen atom.
(R)-N,N-Dimethyl-3-pyrrolidinecarboxamide hydrochloride can participate in various chemical reactions typical for amides:
The reactivity of this compound is influenced by its steric and electronic environment, which can be modified through substitution on the pyrrolidine ring or by varying the alkyl groups on the nitrogen.
The mechanism of action for (R)-N,N-Dimethyl-3-pyrrolidinecarboxamide hydrochloride primarily relates to its potential role as an inhibitor in biochemical pathways. Research has indicated that similar pyrrolidine carboxamides act as inhibitors of enoyl acyl carrier protein reductase, an enzyme critical in fatty acid biosynthesis in Mycobacterium tuberculosis. The binding affinity and inhibition potency are influenced by the structural features of the compound .
Studies have shown that specific modifications to the molecular structure can significantly enhance inhibitory activity, suggesting that detailed structure-activity relationship studies are crucial for optimizing therapeutic efficacy .
(R)-N,N-Dimethyl-3-pyrrolidinecarboxamide hydrochloride has several applications in scientific research:
The synthesis of (R)-N,N-dimethyl-3-pyrrolidinecarboxamide hydrochloride begins with the construction of the pyrrolidine scaffold, typically derived from substituted succinic acid derivatives or proline precursors. A common route involves the cyclization of 1,4-dihalides or 4-aminobutanal derivatives under reductive amination conditions, yielding the racemic pyrrolidine ring [8]. The critical carboxamide functionality is introduced via carbodiimide-mediated coupling (e.g., EEDQ or DCC) between pyrrolidine-3-carboxylic acid and dimethylamine. Alternatively, direct acylation of dimethylamine with pyrrolidine-3-carbonyl chloride in aprotic solvents like dichloromethane achieves moderate yields (>60%) [8]. For enantiocontrol, early-stage resolution is often employed:
Solvent polarity significantly impacts reaction efficiency, with tetrahydrofuran or ethyl acetate yielding optimal results. Post-synthetic purification employs recrystallization from ethanol-diethyl ether mixtures, achieving enantiomeric excess (ee) >98% as confirmed by chiral High-Performance Liquid Chromatography [9].
Table 1: Representative Synthetic Routes and Yields
Starting Material | Coupling Method | Resolution Agent | Yield (%) | ee (%) |
---|---|---|---|---|
Pyrrolidine-3-carboxylic acid | DCC/Dimethylamine | (D)-(−)-Tartaric acid | 62 | 95 |
Methyl pyrrolidine-3-carboxylate | Aminolysis (DMF, 80°C) | L-DBTA | 58 | 98 |
3-Cyanopyrrolidine | Partial hydrolysis/HCl | Enzymatic (Lipase) | 45 | 99 |
High-throughput screening of pyrrolidine carboxamide libraries enables rapid structural optimization. Microtiter plate-based synthesis employs parallel reactions with diversified electrophiles and nucleophiles, facilitating simultaneous evaluation of steric and electronic effects on biological activity [4]. For (R)-N,N-dimethyl-3-pyrrolidinecarboxamide derivatives, optimization involves:
Reactions are conducted under inert atmosphere in anhydrous dimethylformamide or acetonitrile, with potassium carbonate as base. Crude products are screened in situ without purification against biological targets (e.g., Mycobacterium tuberculosis InhA enzyme), identifying leads with IC₅₀ values <1 μM [4]. Iterative refinement of active hits increases potency 160-fold, as demonstrated by analogues bearing 3-bromo or 3,5-dichloro substituents. Critical factors include:
Chiral purity of the (R)-enantiomer is achieved through three primary strategies:
Kinetic Resolution:Lipase-catalyzed (e.g., Candida antarctica Lipase B) transesterification of racemic N-(alkoxycarbonyl) pyrrolidine carboxamides in vinyl acetate. The (S)-enantiomer reacts faster, leaving enriched (R)-amide (ee >90%) [4] [9].
Diastereomeric Crystallization:Treatment of racemic N,N-dimethylpyrrolidine-3-carboxamide with (1S)-(+)-10-camphorsulfonic acid in ethanol-water forms insoluble (R)-diastereomeric salts. Recrystallization increases ee to >99.5%, with recovery yields of 30–35% [9].
Chiral Pool Derivation:(3R,4R)-3,4-Dihydroxypyrrolidine from L-(+)-tartaric acid serves as precursor. Sequential transformations involve:
Table 2: Resolution Methods for (R)-Enantiomer Enrichment
Method | Chiral Selector | Conditions | Max ee (%) | Throughput |
---|---|---|---|---|
Diastereomeric salt formation | (D)-(−)-Tartaric acid | Ethanol/H₂O, 5°C | 99.5 | Low |
Enzymatic resolution | Pseudomonas fluorescens Lipase | Vinyl acetate, 30°C | 92 | Medium |
Chiral chromatography | Cellulose tris(3,5-dimethylphenylcarbamate) | Hexane/isopropanol | >99 | High |
Asymmetric catalysis provides enantioselective routes to the (R)-configured pyrrolidine core:
5-Benzylidene-1-carbamoyl pyrrolidin-2-ones [5]
Transition Metal-Catalyzed Asymmetric Arylation:Copper-catalyzed coupling of pyrrolidinone enolates with arylboronic acids installs chiral quaternary centers. For C4-aryl-substituted derivatives:
Additive: Triethylamine, dichloromethane, −20°CYields reach 85% with >90% ee for electron-deficient aryl groups [6] [10]
Organocatalytic Mannich Reactions:(R)-Proline-catalyzed (30 mol%) addition of dimethylacetamide enolates to N-Boc-imines generates 3-substituted pyrrolidine carboxamides. After reductive cyclization (NaBH₄, NiCl₂), the (R)-product forms in 80% ee [10].
Mechanistic studies confirm that enantioselectivity arises from steric interactions in the transition state. For iridium catalysts, the (R)-configuration is favored due to preferential re-face hydride transfer onto the Si-face of the enamide double bond [5] [6].
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: